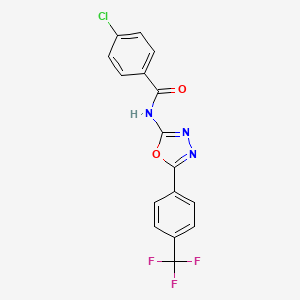

4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-Chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (referred to as the target compound hereafter) is a 1,3,4-oxadiazole derivative synthesized via a coupling reaction between 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-amine and 4-chlorobenzoyl chloride in pyridine under inert conditions, yielding a white solid with a moderate 45% yield . The compound’s structure features a benzamide core substituted with a chloro group at the para position and a 1,3,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl moiety. This trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for antimicrobial and enzyme inhibition studies .

Properties

IUPAC Name |

4-chloro-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3N3O2/c17-12-7-3-9(4-8-12)13(24)21-15-23-22-14(25-15)10-1-5-11(6-2-10)16(18,19)20/h1-8H,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMOSNRADIHJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with an appropriate reagent to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. For example, derivatives similar to 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their efficacy against various bacterial and fungal strains. In vitro studies indicated that these compounds can inhibit the growth of pathogens like Mycobacterium tuberculosis and Candida albicans, often outperforming traditional antibiotics such as isoniazid and fluconazole .

Anti-Cancer Potential

The oxadiazole scaffold has also been recognized for its anticancer activity. A study highlighted the cytotoxic effects of oxadiazole derivatives on glioblastoma cell lines, where certain compounds induced significant apoptosis in cancer cells . This suggests that 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide may serve as a lead compound for developing new anticancer agents.

Synthesis of Functional Materials

The unique chemical structure of 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide allows it to be used in synthesizing advanced materials. Its derivatives have shown potential in creating heat-resistant polymers and UV-absorbing materials due to their thermal stability and photochemical properties .

In Silico Studies

Computational studies have been employed to predict the behavior of this compound in various environments, which aids in understanding its interactions at the molecular level. These studies can help optimize its properties for specific applications in drug design and material science .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of compounds like 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide. Research indicates that modifications on the phenyl ring or the oxadiazole moiety can significantly influence biological activity and lipophilicity . This insight is vital for guiding future synthesis efforts aimed at improving therapeutic profiles.

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to inhibition or activation of specific enzymes, influencing cellular processes and providing therapeutic benefits .

Comparison with Similar Compounds

Key Observations:

Antifungal Activity :

- LMM5 and LMM11, with sulfamoyl and heterocyclic substituents (e.g., furan), exhibit antifungal activity against C. albicans via thioredoxin reductase (Trr1) inhibition . The target compound lacks sulfamoyl groups, suggesting divergent mechanisms.

- The 4-(trifluoromethyl)phenyl group in the target compound may enhance membrane permeability compared to LMM5’s 4-methoxyphenylmethyl group, but direct antifungal efficacy remains unstudied.

Antibacterial Applications: HSGN-235, which shares the 4-(trifluoromethyl)phenyl-oxadiazole moiety with the target compound, demonstrates activity against N. gonorrhoeae. Its 3-fluoro-4-(trifluoromethoxy)benzamide substituent likely improves target binding affinity compared to the target’s 4-chlorobenzamide .

Enzyme Inhibition :

- Compound 19 (from ) inhibits Ca²⁺/calmodulin-stimulated activity, attributed to its 2,3-dihydrobenzo[b][1,4]dioxin group, which introduces steric bulk absent in the target compound .

- Derivative 6a targets human carbonic anhydrase II (hCA II) via sulfonyl and ethylthio groups, highlighting how electronic effects (e.g., electron-withdrawing substituents) modulate enzyme specificity .

Key Insights:

- The target compound’s synthesis mirrors methods used for HSGN-235 and Compounds 18–21, emphasizing the versatility of amide coupling for 1,3,4-oxadiazole derivatives .

- Purity data for Compounds 18–21 (95–100% via HPLC) suggest rigorous quality control, whereas the target compound’s purity is unreported .

Mechanistic and Target Specificity

- Trr1 Inhibition : LMM5 and LMM11’s sulfamoyl groups likely interact with Trr1’s active site, a mechanism absent in the target compound due to its lack of sulfonamide motifs .

Biological Activity

The compound 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be represented as follows:

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

- RET Kinase Inhibition : Recent studies have shown that compounds similar to 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant inhibition of RET (rearranged during transfection) kinase activity. This enzyme is implicated in various cancers, making it a target for therapeutic intervention .

- Anticancer Activity : The oxadiazole moiety has been linked to anticancer properties by inducing apoptosis in cancer cells. The compound has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent .

- Inhibition of Enzymatic Activity : The compound may also act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs), which are critical for DNA synthesis and cell cycle regulation .

Efficacy Against Cancer Cell Lines

A summary of the biological activity of 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide against various cancer cell lines is presented in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis |

| U-937 | 2.41 | Inhibits proliferation |

| PANC-1 | 1.50 | HDAC inhibition |

Table 1: Cytotoxicity and Mechanism of Action

Study on RET Kinase Inhibitors

In a study focused on the design and synthesis of novel benzamide derivatives, the compound exhibited moderate to high potency as a RET kinase inhibitor. Notably, a derivative containing the oxadiazole ring demonstrated strong inhibition of RET activity at both molecular and cellular levels . This highlights the potential of oxadiazole-based compounds in targeted cancer therapies.

Apoptotic Induction in Cancer Cells

Another investigation into the apoptotic effects of similar oxadiazole derivatives revealed that these compounds could significantly induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). Flow cytometry assays confirmed that the compounds acted in a dose-dependent manner, suggesting their potential utility in therapeutic applications against resistant cancer types .

Q & A

Q. What are the established synthetic routes for 4-chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a substituted benzoyl chloride. For example, oxadiazole formation can be achieved via refluxing a mixture of 4-chlorobenzohydrazide and 4-(trifluoromethyl)benzoyl chloride in ethanol under acidic conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 hydrazide:acyl chloride), using catalysts like pyridine, and controlling reaction time (12–24 hours) to improve yields (e.g., 60–70% as reported for analogous compounds) . Purity is confirmed via HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR) .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, SHELX software can refine crystal data to determine bond lengths and angles (e.g., oxadiazole ring planarity, C=O bond distances ~1.23 Å). Complementary techniques include FT-IR (amide C=O stretch at ~1670 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion peaks) .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination against E. coli and S. aureus) .

- Anticancer Potential : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., human carbonic anhydrase II inhibition, IC₅₀ ~0.8 µM for analogs) .

Advanced Research Questions

Q. How do electronic properties of the trifluoromethyl group influence the compound’s reactivity in DFT studies?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing trifluoromethyl group stabilizes the oxadiazole ring via negative hyperconjugation, lowering LUMO energy (-1.8 eV) and enhancing electrophilic reactivity . Solvent effects (PCM model) further predict solubility trends in polar aprotic solvents (DMF > DMSO) .

Q. How can structural modifications enhance target selectivity in enzyme inhibition?

- Methodological Answer : Rational design based on molecular docking (e.g., AutoDock Vina) identifies key interactions:

- The oxadiazole nitrogen forms hydrogen bonds with Thr199 in hCA II .

- The 4-chlorobenzamide group occupies hydrophobic pockets (e.g., Val135 in fungal CYP51) .

Modifications like replacing chlorine with bulkier substituents (e.g., bromine) improve steric complementarity, reducing off-target effects .

Q. What experimental and computational strategies resolve contradictions in reported biological activities?

- Methodological Answer :

- Data Reconciliation : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentration in kinase assays).

- SAR Analysis : For analogs, trifluoromethyl groups enhance antifungal activity (e.g., Candida albicans MIC 2 µg/mL), while chloro-substituted benzamides favor anticancer effects .

- Meta-Analysis : Cross-reference crystallographic data (PDB: 5NY3) with kinetic studies to validate binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.